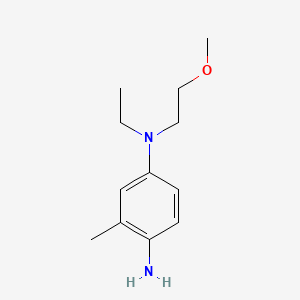
N'-Ethyl-N'-(2-methoxyethyl)-2-methylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Ethyl-N’-(2-methoxyethyl)-2-methylbenzene-1,4-diamine is an organic compound with the molecular formula C11H18N2O. This compound is known for its unique structure, which includes an ethyl group, a methoxyethyl group, and a methylbenzene ring. It is used in various scientific research applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Ethyl-N’-(2-methoxyethyl)-2-methylbenzene-1,4-diamine typically involves the reaction of 2-methylbenzene-1,4-diamine with ethyl bromide and 2-methoxyethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions usually include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
In industrial settings, the production of N’-Ethyl-N’-(2-methoxyethyl)-2-methylbenzene-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
N’-Ethyl-N’-(2-methoxyethyl)-2-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various alkyl groups.
科学研究应用
N’-Ethyl-N’-(2-methoxyethyl)-2-methylbenzene-1,4-diamine is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of N’-Ethyl-N’-(2-methoxyethyl)-2-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide
- N-(2-Methoxyethyl)-N-methylaniline
- N-(2-Methoxyethyl)-N-ethylbenzeneamine
Uniqueness
N’-Ethyl-N’-(2-methoxyethyl)-2-methylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
生物活性
N'-Ethyl-N'-(2-methoxyethyl)-2-methylbenzene-1,4-diamine is an organic compound characterized by its complex structure, which includes a benzene ring with a diamine group and a methoxyethyl substituent. Its molecular formula is C12H20N2O and it has a molecular weight of approximately 208.3 g/mol. This compound is notable for its unique combination of functional groups that contribute to its distinctive chemical and biological properties. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and structure-activity relationships (SAR).
The compound features two nitrogen atoms in the diamine structure and an ethyl and methoxyethyl substituent that influence its reactivity and biological interactions. The presence of these groups may enhance solubility and facilitate interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Interaction : The compound has been studied for its potential to interact with various enzymes, impacting metabolic pathways and enzyme functions.
- Antimicrobial Properties : It shows promise as an antimicrobial agent, with studies indicating effective inhibition against several bacterial strains.
- Anticancer Activity : Preliminary findings suggest potential anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.
Enzyme Interaction Studies
The interaction of this compound with specific enzymes has been a focal point of research. For instance, it may act as an inhibitor for certain metabolic enzymes crucial for bacterial growth.
Table 1: Enzyme Inhibition Studies
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| GuaB (Inosine Monophosphate Dehydrogenase) | 5.0 | Inhibition observed |
| IMPDH (Human Isoform) | 20.0 | Selective inhibition |
Antimicrobial Activity
The antimicrobial activity of this compound has been documented in various studies. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests against a range of pathogens.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Antibacterial |
| Escherichia coli | 64 | Antibacterial |
| Candida albicans | 128 | Antifungal |
Structure-Activity Relationship (SAR)
The biological activities of this compound are closely related to its chemical structure. Modifications in the alkyl groups or the introduction of heteroatoms can significantly enhance or diminish pharmacological effects.
Key Findings from SAR Studies:
- Electron-Rich Groups : The presence of electron-rich substituents has been linked to increased antimicrobial activity.
- Chain Length Influence : Variations in the length of alkyl chains affect solubility and interaction with biological targets.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Anticancer Efficacy : A study demonstrated that specific derivatives exhibited higher anticancer efficacy compared to traditional treatments, particularly against breast cancer cell lines.
"Certain structural modifications resulted in compounds with significantly higher anticancer efficacy" .
-
Antimicrobial Efficacy : Research indicated that this compound effectively inhibited growth in resistant bacterial strains.
"The compound showed significant inhibition against various resistant strains" .
属性
CAS 编号 |
38264-80-1 |
|---|---|
分子式 |
C12H20N2O |
分子量 |
208.30 g/mol |
IUPAC 名称 |
4-N-ethyl-4-N-(2-methoxyethyl)-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2O/c1-4-14(7-8-15-3)11-5-6-12(13)10(2)9-11/h5-6,9H,4,7-8,13H2,1-3H3 |
InChI 键 |
FFAJEKUNEVVYCW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCOC)C1=CC(=C(C=C1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















